molecular formula C18H23ClNOSi B14565743 CID 78066086

CID 78066086

Cat. No.: B14565743
M. Wt: 332.9 g/mol
InChI Key: PPJXLEAWLMPNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066086 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The preparation of CID 78066086 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78066086 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78066086 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 78066086 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Properties

Molecular Formula

C18H23ClNOSi

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C18H23ClNOSi/c1-20(2)13-14-21-22(18-6-4-3-5-7-18)15-12-16-8-10-17(19)11-9-16/h3-11H,12-15H2,1-2H3

InChI Key

PPJXLEAWLMPNFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO[Si](CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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